molecular formula C15H15N3S B13048357 4-(4-Isopropylnaphthalen-1-YL)-4H-1,2,4-triazole-3-thiol

4-(4-Isopropylnaphthalen-1-YL)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13048357
M. Wt: 269.4 g/mol
InChI Key: ZCJOKGSSXGFUPG-UHFFFAOYSA-N
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Description

4-(4-Isopropylnaphthalen-1-YL)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a naphthalene ring substituted with an isopropyl group and a triazole ring with a thiol group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropylnaphthalen-1-YL)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices. The choice of solvents and catalysts may vary to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropylnaphthalen-1-YL)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the naphthalene moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring or the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may involve varying temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups onto the naphthalene or triazole rings.

Scientific Research Applications

4-(4-Isopropylnaphthalen-1-YL)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Isopropylnaphthalen-1-YL)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can interact with various receptors or enzymes, modulating their activity. The naphthalene ring provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Isopropylnaphthalen-1-YL)-4H-1,2,4-triazole-3-thiol: shares similarities with other triazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropyl group on the naphthalene ring enhances its hydrophobicity, while the thiol group provides reactive functionality for covalent interactions .

Properties

Molecular Formula

C15H15N3S

Molecular Weight

269.4 g/mol

IUPAC Name

4-(4-propan-2-ylnaphthalen-1-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H15N3S/c1-10(2)11-7-8-14(18-9-16-17-15(18)19)13-6-4-3-5-12(11)13/h3-10H,1-2H3,(H,17,19)

InChI Key

ZCJOKGSSXGFUPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C2=CC=CC=C21)N3C=NNC3=S

Origin of Product

United States

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